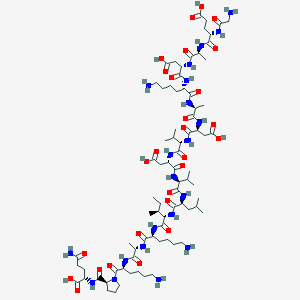
3-Methoxybenzenesulfonyl chloride
Descripción general
Descripción
3-Methoxybenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of a methoxy group attached to a benzene ring which is further connected to a sulfonyl chloride group. This functional group arrangement allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of 3-methoxybenzenesulfonyl chloride can be achieved through different synthetic routes. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones . Another example includes the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, which is initiated by the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . These methods demonstrate the versatility of 3-methoxybenzenesulfonyl chloride derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 3-methoxybenzenesulfonyl chloride has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, revealing a trigonal crystal system with specific unit cell parameters . Similarly, the crystal structure of N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide was characterized, showing the presence of medium strong hydrogen bonds .
Chemical Reactions Analysis
3-Methoxybenzenesulfonyl chloride and its derivatives are involved in a range of chemical reactions. Lewis acid-promoted reactions with propenylbenzenes can yield complex products with multiple asymmetric centers . Additionally, diazo reactions with unsaturated compounds have been reported, where derivatives of 3-methoxybenzenesulfonyl chloride react with arenediazonium chlorides to form chloro-1-butenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzenesulfonyl chloride derivatives are influenced by their molecular structure. For instance, the presence of steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects the kinetics of substitution reactions in aqueous solutions . The conformational properties of methoxycarbonylsulfenyl chloride, a related compound, have been determined in both gas and solid phases, highlighting the influence of anomeric and mesomeric effects .
Aplicaciones Científicas De Investigación
Versatile Sulfonating Agent
3-Methoxybenzenesulfonyl chloride, also known as p-Anisolesulfonyl Chloride, is primarily recognized as a versatile sulfonating agent. It is used in the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions. This compound is available in solid form and is soluble in several solvents including acetone, acetonitrile, and ethanol. Due to its corrosive nature and lachrymatory effects, it should be handled with care in a fume hood and stored under anhydrous conditions at room temperature (Raheja & Johnson, 2001).
Synthesis of Aryl Chlorides
3-Methoxybenzenesulfonyl chloride is used in the synthesis of various aryl chlorides. For instance, in the presence of copper(I) or copper(II) chlorides, it reacts with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific aryl chlorides. This chemical reaction is significant in the synthesis of complex organic compounds (Smalius & Naidan, 2006).
Spectroscopic Studies and Molecular Structure Analysis
The compound has been a subject of interest in spectroscopic studies, particularly in understanding its molecular structure. Vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative, have revealed insights into its molecular geometry, energy gap, and charge transfer interactions within the molecule. Such studies are crucial for understanding the chemical significance and applications of sulfonyl chloride derivatives in various fields, including medicinal chemistry (Nagarajan & Krishnakumar, 2018).
Application in Cyclodextrin Systems
The kinetics of hydrolysis of 4-methoxybenzenesulfonyl chloride have been studied in mixed systems involving surfactants and cyclodextrin derivatives. These studies offer insights into the complexation and interaction dynamics between cyclodextrins and surfactants, which are important for various industrial and pharmaceutical applications (García‐Río, Méndez, Paleo & Sardina, 2007).
Synthesis of Dye Intermediates
This chemical is also used in the synthesis of dye intermediates containing sulfonamide as a linking group. It plays a critical role in the production of complex dyes used in various industries (Bo, 2007).
Enzyme Inhibition Studies
Additionally, 3-Methoxybenzenesulfonyl chloride is utilized in the synthesis of compounds for enzyme inhibition studies. These studies are particularly relevant in the context of therapeutic research for diseases like Alzheimer’s (Virk et al., 2018).
Propiedades
IUPAC Name |
3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKSEKUZNJKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372101 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzenesulfonyl chloride | |
CAS RN |
10130-74-2 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)



![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)